
1-(1,3-Dioctadecoxypropan-2-yloxy)octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- is a complex organic compound with the molecular formula C57H116O3 and a molecular weight of 849.5 g/mol. This compound is known for its unique structure, which includes three octadecane chains connected by a 1,2,3-propanetriyltris(oxy) linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- typically involves the reaction of octadecane with 1,2,3-propanetriol (glycerol) under specific conditions. The reaction is catalyzed by an acid or base, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of catalysts and solvents is optimized to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
Mecanismo De Acción
The mechanism by which Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis-: Similar in structure but with a different linkage.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): Another compound with a similar backbone but different functional groups
Uniqueness
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- stands out due to its specific 1,2,3-propanetriyltris(oxy) linkage, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and pharmaceuticals.
Propiedades
Número CAS |
6076-42-2 |
|---|---|
Fórmula molecular |
C57H116O3 |
Peso molecular |
849.5 g/mol |
Nombre IUPAC |
1-(2,3-dioctadecoxypropoxy)octadecane |
InChI |
InChI=1S/C57H116O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-57(60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 |
Clave InChI |
YEOQJOVGXZYQOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
6076-42-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)
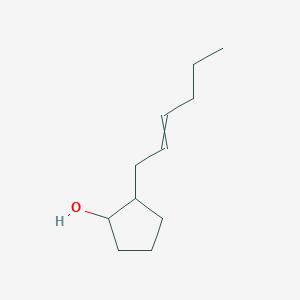
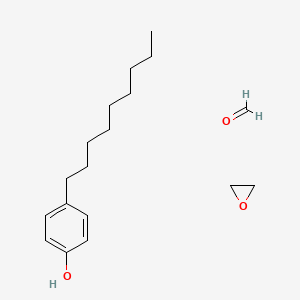
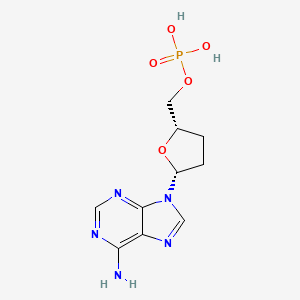
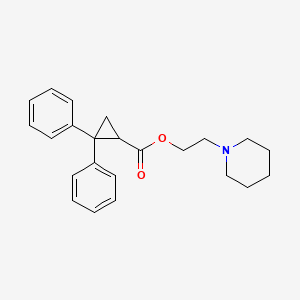

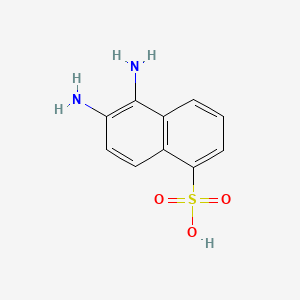


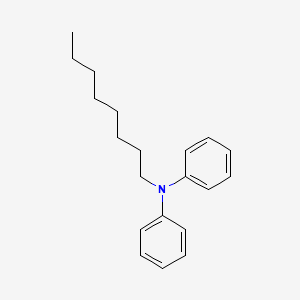

![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)
